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Compound of Interest

Compound Name: 6-Chloro-5-methoxynicotinic acid

CAS No.: 915107-39-0

Cat. No.: B1421408 Get Quote

Executive Summary
6-Chloro-5-methoxynicotinic acid (CAS: 915107-39-0) is a high-value pyridine scaffold

utilized extensively in the development of voltage-gated sodium channel blockers

(Nav1.7/Nav1.3) and NADPH oxidase inhibitors.[1] With a precise molecular weight of 187.58

g/mol , it serves as a critical "left-hand" building block in fragment-based drug discovery

(FBDD). This guide provides a definitive analysis of its physicochemical properties, validated

synthesis protocols, and quality control metrics required for pharmaceutical-grade applications.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8][9]
Molecular Weight Analysis
Accurate stoichiometry is fundamental to yield optimization. The molecular weight is derived

from the standard atomic weights of its constituent elements.
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Element Symbol Qty
Atomic Mass
(u)

Subtotal (u)

Carbon C 7 12.011 84.077

Hydrogen H 6 1.008 6.048

Chlorine Cl 1 35.450 35.450

Nitrogen N 1 14.007 14.007

Oxygen O 3 15.999 47.997

Total 187.579

Standard Molecular Weight: 187.58 g/mol Monoisotopic Mass: 187.0036 Da

Key Physicochemical Properties
Understanding the solubility and ionization profile is essential for assay development and

formulation.

Property Value Context

CAS Number 915107-39-0 Primary identifier

Appearance White to pale yellow solid Crystalline powder

LogP (Predicted) ~1.68
Moderate lipophilicity; suitable

for CNS penetration

pKa (Acid) ~3.4
Carboxylic acid proton; exists

as anion at physiological pH

Melting Point 180–182 °C
Distinct thermal transition for

purity verification

Synthetic Pathways & Process Chemistry
The synthesis of 6-chloro-5-methoxynicotinic acid typically proceeds via the functionalization

of a pyridine core. The most robust industrial route involves the chlorination of a 5-methoxy
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precursor or the hydrolysis of its corresponding ester.

Synthesis Workflow Diagram
The following directed graph illustrates the logical flow from the methyl ester precursor to the

final acid, including downstream derivatization potential.
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Figure 1: Validated synthetic workflow from ester precursor to final acid scaffold.

Detailed Experimental Protocol: Ester Hydrolysis
This protocol describes the conversion of methyl 6-chloro-5-methoxynicotinate to the target

acid. This method is preferred over direct chlorination of the acid to avoid side reactions.

Reagents:

Methyl 6-chloro-5-methoxynicotinate (1.0 eq)[2]

Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 eq)

Methanol (MeOH), HPLC grade

Hydrochloric Acid (HCl), 2M[2]

Step-by-Step Methodology:

Dissolution: Charge a reaction vessel with methyl 6-chloro-5-methoxynicotinate (e.g., 1.3 g,

6.4 mmol) and dissolve in MeOH (4 mL per gram of substrate). Ensure complete

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1421408?utm_src=pdf-body-img
https://patents.google.com/patent/US20100179197A1/en
https://patents.google.com/patent/US20100179197A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


solubilization at 25°C.

Saponification: Slowly add 10% aqueous NaOH (3.0 equivalents) to the stirring solution.

Checkpoint: Monitor by TLC or LC-MS. The reaction typically proceeds at ambient

temperature (25°C) for 12–24 hours.

Quenching: Once the starting material is consumed (<1%), cool the reaction mixture to 0–

5°C using an ice bath.

Acidification: Dropwise add 2M HCl while monitoring pH. Acidify until pH reaches ~2.[2]0. A

thick white/yellow precipitate will form immediately.

Isolation: Stir the suspension at 0°C for 3 hours to maximize crystallization. Filter the solid

under vacuum.

Purification: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts. Dry the

solid under high vacuum at 45°C to constant weight.

Expected Yield: 68–75% Self-Validation: The product should be a white solid. If the filtrate

remains cloudy, further acidification or extraction with ethyl acetate may recover additional

product.

Analytical Characterization (QC)
Trustworthy data is the bedrock of drug development. The following spectral data confirms the

identity of 6-chloro-5-methoxynicotinic acid.

Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum is distinct due to the lack of symmetry in the pyridine ring.

Solvent: CDCl3 (Deuterated Chloroform) or DMSO-d6

Frequency: 400 MHz[1][2]

Key Signals:
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δ 8.45 ppm (d, 1H): Proton at C2 position (adjacent to Nitrogen). The doublet arises from

meta-coupling (J ~ 2 Hz) with the C4 proton.

δ 7.66 ppm (d, 1H): Proton at C4 position.

δ 3.83 ppm (s, 3H): Methoxy group (-OCH3) at C5. Strong singlet.

δ ~13.5 ppm (br s, 1H): Carboxylic acid proton (visible in DMSO-d6, often broad or

invisible in CDCl3 depending on water content).

Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization)

Mode: Positive (+) or Negative (-)

Observed Mass:

[M+H]+: 188.0 (35Cl isotope) / 190.0 (37Cl isotope)

Isotope Pattern: A characteristic 3:1 ratio between m/z 188 and 190 confirms the presence

of a single chlorine atom.

Applications in Drug Discovery[6][8]
6-Chloro-5-methoxynicotinic acid acts as a "privileged scaffold," offering two distinct vectors

for chemical diversification:

C3 Carboxylic Acid: Amenable to amide coupling to generate the primary pharmacophore.

C6 Chlorine: A handle for SNAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed

cross-coupling (Suzuki-Miyaura), allowing late-stage functionalization.

Strategic Derivatization Map
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Figure 2: Structure-Activity Relationship (SAR) vectors for the 6-chloro-5-methoxy pyridine

core.

Case Study: Nav1.7 Inhibitors
In the development of analgesics, this acid is coupled with amino-heterocycles (e.g., amino-

thiadiazoles) to form the "left-hand" side of the inhibitor. The 5-methoxy group is crucial for

occupying a specific hydrophobic pocket in the voltage-gated sodium channel, enhancing

selectivity over the cardiac Nav1.5 channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

